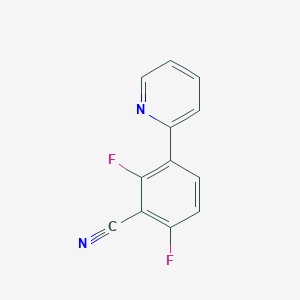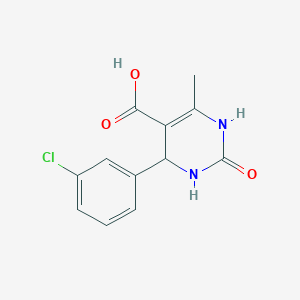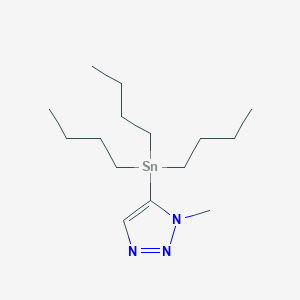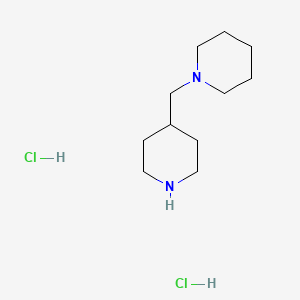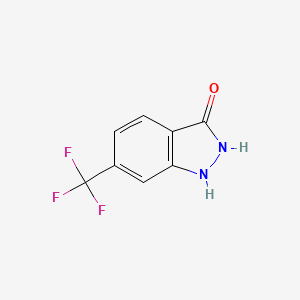
6-(Trifluoromethyl)-1H-indazol-3-ol
Descripción general
Descripción
The trifluoromethyl group (CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its unique properties .
Synthesis Analysis
Trifluoromethyl groups can be introduced into organic compounds through various methods. One common method is the radical trifluoromethylation, which involves the reaction of carbon-centered radical intermediates . Another method involves the use of hypervalent iodine reagents .Molecular Structure Analysis
The trifluoromethyl group is a small, highly electronegative group. It can significantly affect the physical and chemical properties of the molecules it is part of, including their reactivity and stability .Chemical Reactions Analysis
The trifluoromethyl group can participate in various chemical reactions. For example, it can undergo oxidation and reduction reactions. It can also participate in nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
The trifluoromethyl group is highly electronegative, which can increase the polarity of the molecule. It is also quite small, which allows it to be incorporated into various molecular structures without significantly disrupting their overall shape .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, particularly those containing triazole or indazole scaffolds, play a significant role in pharmaceutical chemistry due to their wide range of biological activities. The synthesis of novel heterocyclic compounds, including triazoles and indazoles, continues to be a vibrant area of research aimed at discovering new therapeutic agents. These compounds have shown potential in various pharmacological categories, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The advancement in the synthesis techniques for triazoles and indazoles highlights the ongoing need for more efficient, green chemistry approaches that consider sustainability and energy saving (Ferreira et al., 2013; Denya et al., 2018).
Antioxidant Activity and Analytical Methods
The study of antioxidants, including those derived from heterocyclic compounds, is crucial for various fields such as food engineering, medicine, and pharmacy. The development of analytical methods to determine the antioxidant activity of these compounds is essential for understanding their potential health benefits and mechanisms of action (Munteanu & Apetrei, 2021).
Environmental and Industrial Applications
Beyond pharmacological interests, heterocyclic compounds, including those with triazole and indazole scaffolds, find applications in environmental and industrial contexts. This includes their use in corrosion inhibitors for metal surfaces, highlighting the diverse utility of these compounds beyond traditional biological activities (Hrimla et al., 2021).
Safety And Hazards
Direcciones Futuras
The use of trifluoromethyl groups in organic compounds is a growing field, with potential applications in pharmaceuticals, agrochemicals, and materials. Future research may focus on developing new methods for introducing the trifluoromethyl group into organic compounds, as well as exploring its effects on the properties and activities of these compounds .
Propiedades
IUPAC Name |
6-(trifluoromethyl)-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)12-13-7(5)14/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNQBLFRKWASJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646676 | |
| Record name | 6-(Trifluoromethyl)-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1H-indazol-3-ol | |
CAS RN |
655-96-9 | |
| Record name | 6-(Trifluoromethyl)-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



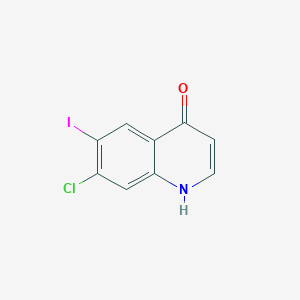
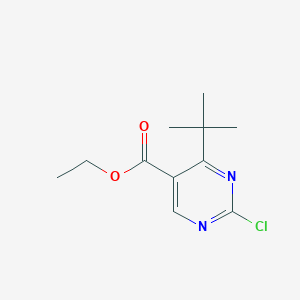
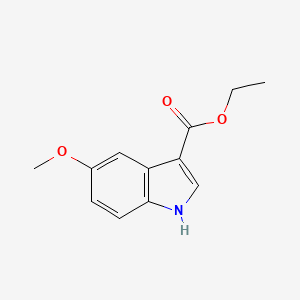

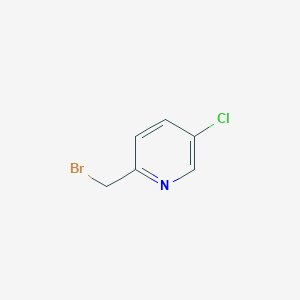
![4-Chlorobenzo[d]oxazole](/img/structure/B1603974.png)
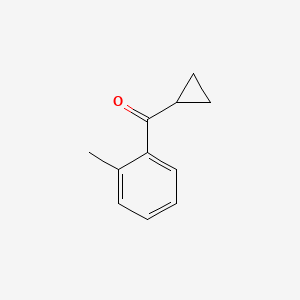
![7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1603979.png)
![N-(pyrazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B1603980.png)
